molecular formula C4H10N2O4 B1584216 Ethylhydrazine oxalate CAS No. 6629-60-3

Ethylhydrazine oxalate

Cat. No. B1584216
CAS RN: 6629-60-3
M. Wt: 150.13 g/mol
InChI Key: DUMHBFMURBWDPC-UHFFFAOYSA-N
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Description

Ethylhydrazine oxalate (EHX) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications. It is a colorless, odorless, and water-soluble compound with a molecular weight of 162.14 g/mol. It is a member of the hydrazine family and is a reactive compound that can be used in the synthesis of various compounds. EHX has been used in a variety of scientific research applications, such as in the synthesis of drugs, the development of new materials, and the study of biochemical and physiological effects.

Scientific Research Applications

1. Oxalate Toxicity and Renal Health

  • Cytotoxicity of Oxalate: Research by Guo and McMartin (2005) highlights the cytotoxicity of oxalate, a metabolite of ethylene glycol, emphasizing its role in renal toxicity. This study elucidates how calcium oxalate monohydrate formation contributes to kidney cell damage, which is essential for understanding ethylhydrazine oxalate's impact on renal health (Guo & McMartin, 2005).

2. Crystal Formation and Renal Damage

  • Study of Calcium Oxalate Crystal Formation: Yamaguchi et al. (2005) explored the formation of calcium oxalate crystals in rat models, a key aspect in studying the implications of oxalate compounds such as ethylhydrazine oxalate in renal damage (Yamaguchi et al., 2005).

3. Antimicrobial Properties

  • Antimicrobial Activity of Oxalate Derivatives: Ghelani et al. (2017) investigated the synthesis and antimicrobial properties of novel indazole bearing oxadiazole derivatives, derived from oxalate compounds. This research is significant for understanding the broader applications of ethylhydrazine oxalate in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

4. Role in Photochemical Reactions

  • UV/Pre-Magnetized-Fe0/Oxalate in Sulfamethazine Removal: Pan et al. (2020) demonstrated the role of oxalate in enhancing UV-irradiated photochemical reactions for the removal of sulfamethazine, a pharmaceutical pollutant. This study sheds light on the potential environmental applications of ethylhydrazine oxalate in water treatment processes (Pan et al., 2020).

5. Green Chemistry Synthesis

  • Synthesis of Ethyl Oxalate Benzylidinyl Hydrazides: Zhao, Cheng, and Pang (2018) conducted research on the green synthesis of ethyl oxalate benzylidinyl hydrazides, highlighting the use of ethylhydrazine oxalate in environmentally friendly chemical synthesis (Zhao, Cheng, & Pang, 2018).

6. Ethylene Glycol Poisoning and Renal Failure

  • Calcium Oxalate in Ethylene Glycol Poisoning: McMartin (2009) discussed the involvement of calcium oxalate crystals in the mechanism of renal failure due to ethylene glycol poisoning, providing insight into the risks associated with ethylhydrazine oxalate and similar compounds (McMartin, 2009).

properties

IUPAC Name

ethylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.C2H2O4/c1-2-4-3;3-1(4)2(5)6/h4H,2-3H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMHBFMURBWDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064429
Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethylhydrazine oxalate

CAS RN

6629-60-3
Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Ethylhydrazine oxalate
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Record name Hydrazine, ethyl-, ethanedioate (1:1)
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Record name Ethylhydrazinediylium oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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